2,2'-((2,5-Dibromo-1,4-phenylene)bis(oxy))bis(ethan-1-ol)
Overview
Description
2,2’-((2,5-Dibromo-1,4-phenylene)bis(oxy))bis(ethan-1-ol) is a chemical compound with the molecular formula C10H12Br2O4 and a molecular weight of 356.01 g/mol . It is typically found as a solid, which may appear as white or colorless crystals . This compound is often used as an intermediate in chemical synthesis and can be utilized in various organic synthesis reactions .
Preparation Methods
The preparation of 2,2’-((2,5-Dibromo-1,4-phenylene)bis(oxy))bis(ethan-1-ol) generally involves multiple steps, including bromination and oxidation reactions . The synthetic route typically starts with the bromination of a suitable precursor, followed by further reactions to introduce the oxy and ethan-1-ol groups . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
2,2’-((2,5-Dibromo-1,4-phenylene)bis(oxy))bis(ethan-1-ol) can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the bromine atoms or other functional groups.
Substitution: The bromine atoms can be substituted with other groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2’-((2,5-Dibromo-1,4-phenylene)bis(oxy))bis(ethan-1-ol) has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2’-((2,5-Dibromo-1,4-phenylene)bis(oxy))bis(ethan-1-ol) involves its interaction with molecular targets through its functional groups. The bromine atoms and oxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules . The specific pathways and targets would depend on the context of its use, such as in chemical synthesis or biological applications .
Comparison with Similar Compounds
Similar compounds to 2,2’-((2,5-Dibromo-1,4-phenylene)bis(oxy))bis(ethan-1-ol) include:
2,2’-((2,5-Dibromo-1,4-phenylene)bis(oxy))diacetate: This compound has similar structural features but with acetate groups instead of ethan-1-ol.
2,2’-((2,5-Dibromo-1,4-phenylene)bis(oxy))bis(ethanoic acid): Another similar compound with ethanoic acid groups.
Properties
IUPAC Name |
2-[2,5-dibromo-4-(2-hydroxyethoxy)phenoxy]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2O4/c11-7-6-10(16-4-2-14)8(12)5-9(7)15-3-1-13/h5-6,13-14H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLMBLOYVGIZLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)OCCO)Br)OCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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